N,N-Dimethylpentanamide

Catalog No.
S794169
CAS No.
6225-06-5
M.F
C7H15NO
M. Wt
129.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-Dimethylpentanamide

CAS Number

6225-06-5

Product Name

N,N-Dimethylpentanamide

IUPAC Name

N,N-dimethylpentanamide

Molecular Formula

C7H15NO

Molecular Weight

129.2 g/mol

InChI

InChI=1S/C7H15NO/c1-4-5-6-7(9)8(2)3/h4-6H2,1-3H3

InChI Key

BNODIVYXTGTUPS-UHFFFAOYSA-N

SMILES

CCCCC(=O)N(C)C

Canonical SMILES

CCCCC(=O)N(C)C

N,N-Dimethylpentanamide, also known as N,N-dimethylvaleramide, is an organic compound with the molecular formula C7H15NO. It belongs to the amide family, characterized by a carbonyl group (C=O) bonded to a nitrogen atom. In this compound, two hydrogen atoms on the nitrogen are replaced by methyl groups, resulting in a tertiary amide structure. The molecular weight of N,N-Dimethylpentanamide is approximately 129.20 g/mol, and it features a linear pentanamide backbone with dimethyl substituents on the nitrogen atom .

Currently, there is no documented information on the specific mechanism of action of N,N-Dimethylpentanamide in any biological system.

Limitations and Future Research

The analysis of N,N-Dimethylpentanamide is limited by the scarcity of information on its specific properties and applications in scientific research. Future research could explore:

  • Synthesis and characterization of the compound to obtain detailed physical and chemical data.
  • Investigation of its potential reactivity with other molecules.
  • In vitro and in vivo studies to assess its biological activity (if any).

  • Hydrolysis: In the presence of strong acids or bases, N,N-dimethylpentanamide can be hydrolyzed to yield pentanoic acid and dimethylamine.
  • Reduction: The compound can be reduced using lithium aluminum hydride (LiAlH4), leading to the formation of the corresponding amine.
  • Substitution Reactions: The amide group can undergo nucleophilic substitution reactions where it is replaced by other nucleophiles under appropriate conditions .

Common Reagents and Conditions

  • Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
  • Reduction: Lithium aluminum hydride in anhydrous ether.
  • Substitution: Various nucleophiles depending on the desired product.

N,N-Dimethylpentanamide can be synthesized through several methods. A common synthetic route involves the reaction of pentanoyl chloride with dimethylamine, typically in the presence of a base like triethylamine to neutralize hydrochloric acid formed during the reaction. This process can be summarized as follows:

C5H11COCl+HN CH3)2C5H11CON CH3)2+HCl\text{C}_5\text{H}_{11}\text{COCl}+\text{HN CH}_3)_2\rightarrow \text{C}_5\text{H}_{11}\text{CON CH}_3)_2+\text{HCl}

In industrial settings, continuous flow processes may be employed for higher efficiency and yield, utilizing automated systems to maintain optimal reaction conditions .

N,N-Dimethylpentanamide has several applications across various fields:

  • Chemistry: Used as a solvent and reagent in organic synthesis.
  • Biology: Investigated for potential biological activity and interactions with biomolecules.
  • Medicine: Explored for therapeutic properties, though specific applications are still being researched.
  • Industry: Utilized in the production of various chemicals and materials due to its stability and reactivity .

Studies on N,N-Dimethylpentanamide's interactions with biomolecules are ongoing. The compound's ability to participate in hydrogen bonding and its structural properties make it a candidate for further exploration in pharmacological contexts. Its unique amide structure may allow it to interact with specific receptors or enzymes, potentially leading to novel therapeutic applications .

N,N-Dimethylpentanamide shares similarities with other amides but is unique due to its specific structure and properties. Here are some comparable compounds:

Compound NameMolecular FormulaKey Features
N,N-DimethylanilineC8H11NUsed in dye production; more aromatic character
N,N-DiethylacetamideC6H13NOContains ethyl groups; used as a solvent
N-MethylacetamideC4H9NOSimpler structure; often used in organic synthesis
N,N-DimethylethylamineC6H15NIndustrial applications; different functional groups

N,N-Dimethylpentanamide stands out due to its linear alkyl chain and tertiary amine structure, which influences its reactivity and potential applications in both organic synthesis and biological studies .

XLogP3

1.1

Melting Point

-51.0 °C

Other CAS

6225-06-5

Wikipedia

N,N-Dimethylpentanamide

General Manufacturing Information

Pentanamide, N,N-dimethyl-: INACTIVE

Dates

Last modified: 08-15-2023
Adler et al. alpha-Fluorination of carbonyls with nucleophilic fluorine. Nature Chemistry, doi: 10.1038/s41557-019-0215-z, published online 4 March 2019

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